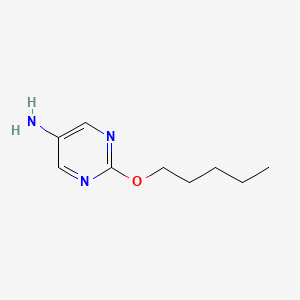

2-(Pentyloxy)pyrimidin-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-pentoxypyrimidin-5-amine |

InChI |

InChI=1S/C9H15N3O/c1-2-3-4-5-13-9-11-6-8(10)7-12-9/h6-7H,2-5,10H2,1H3 |

InChI Key |

DKNAMMSFNMUKMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=NC=C(C=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pentyloxy Pyrimidin 5 Amine

Established Synthetic Routes to 2-(Pentyloxy)pyrimidin-5-amine Precursors

The creation of appropriately substituted pyrimidine (B1678525) intermediates is a foundational step in the synthesis of the target molecule. These precursors must contain the necessary anchor points for subsequent etherification and amination reactions.

A key intermediate in the synthesis of related compounds is 6-(pentyloxy)pyrimidine-2,4,5-triamine, which has been synthesized using established literature procedures. researchgate.net A general and well-documented pathway for producing 2,4,5-triamino-6-alkoxypyrimidines provides a model for this synthesis. google.com This process typically begins with a 2,4-diamino-6-halopyrimidine. This starting material is reacted with a lower aliphatic alcohol, such as pentanol (B124592), in the presence of an alkali metal alcoholate (e.g., sodium pentoxide) to yield the corresponding 2,4-diamino-6-alkoxypyrimidine. google.com

The next step involves the introduction of a nitrogen-containing group at the 5-position. This is achieved by treating the 2,4-diamino-6-alkoxypyrimidine with nitrous acid at low temperatures to form a 2,4-diamino-5-nitroso-6-alkoxypyrimidine intermediate. google.com The final step is the reduction of the nitroso group to an amine. This transformation is accomplished via catalytic hydrogenation, where a suspension of the nitroso compound in a lower aliphatic alcohol is treated with hydrogen gas in the presence of a catalyst like palladium. google.com This selective hydrogenation yields the desired 2,4,5-triamino-6-alkoxypyrimidine. google.com

Various synthetic strategies exist for constructing the substituted pyrimidin-5-amine core. One common method involves the cyclocondensation of β-keto esters with amidines, which can be promoted by ultrasound irradiation to produce highly substituted 4-pyrimidinols. organic-chemistry.org

Another versatile approach is the three-component coupling reaction. For instance, functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) can be coupled in a single step using a zinc chloride catalyst to generate 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org Similarly, ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal (B89532) can undergo a three-component tandem reaction promoted by ammonium iodide under solvent-free conditions to yield a broad range of substituted pyrimidines. organic-chemistry.org

The introduction of an amino group at the 5-position often involves the reduction of a nitro group. A synthetic route for a related compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, starts with 2-thiobarbituric acid, which undergoes alkylation and subsequent nitration with fuming nitric acid. The final step is the reduction of the 5-nitro group to the corresponding amine. google.com

Direct and Indirect Synthesis of this compound

The assembly of the final molecule can be achieved by either sequentially or concurrently adding the pentyloxy and amine groups to a pre-formed pyrimidine ring.

The introduction of the pentyloxy group is typically accomplished through a nucleophilic substitution reaction, often a variation of the Williamson ether synthesis. This involves reacting a pyrimidine with a hydroxyl or halo substituent at the 2-position with a pentyloxy nucleophile or pentyl electrophile, respectively.

For example, a 2-chloropyrimidine (B141910) derivative can serve as an effective substrate. The reaction of 2-chloropyrimidine with sodium pentoxide (formed from pentanol and a strong base like sodium hydride) would lead to the displacement of the chloride and the formation of the 2-(pentyloxy)pyrimidine ether linkage. This type of SNAr (nucleophilic aromatic substitution) reaction is a common strategy for functionalizing halopyrimidines. beilstein-journals.org

Introducing the amino group onto the pyrimidine scaffold can be achieved through several methods. A prevalent strategy is the amination of halopyrimidines. nih.gov The substitution of a chlorine atom at the 2- or 4-position of the pyrimidine ring can be accomplished using various aminating agents, including ammonia (B1221849) or primary amines. These reactions are often facilitated by palladium catalysts under pressure. nih.gov

Alternatively, alkoxy or alkylthio groups at the 2-position can be displaced by amines in a process known as aminolysis. Sulfoxide (B87167) and sulfone derivatives have been shown to be more reactive in these amination reactions compared to the corresponding chloropyrimidines. nih.gov A more direct approach involves the C-H amination of the pyrimidine ring itself. Recent developments have enabled site-selective C-H functionalization, allowing for the direct introduction of an amino group at the C2-position through the formation of pyrimidinyl iminium salt intermediates, which are then converted to the amine product. researchgate.net

Optimization of Reaction Conditions and Reagents for this compound Synthesis

The efficiency of synthesizing this compound and its intermediates is highly dependent on the careful selection and optimization of reaction conditions and reagents. Key steps that often require optimization include cyclization, substitution, and reduction reactions.

For multi-component reactions used to build the pyrimidine core, optimization may involve screening different catalysts, solvents, and temperature profiles to maximize yields and minimize side products. organic-chemistry.orgnih.gov Purification of the final products and intermediates is also a critical consideration, with methods like column chromatography or crystallization from specific solvents such as isopropanol (B130326) or ethanol (B145695) being employed to achieve high purity. nih.gov

The reduction of a 5-nitro or 5-nitroso group to the 5-amine is a crucial step where reagent choice is paramount. A study on the synthesis of pyrimidine-2,4,5-triamine (B1267316) from a 5-nitro precursor compared several reducing agents. researchgate.netmdpi.com The findings indicate that while reduction with tin (Sn) or iron (Fe) in an acidic medium was unsuccessful, the use of sodium dithionite (B78146) provided the desired product in a moderate yield. researchgate.net

Table 1: Optimization of the Reduction of 5-Nitropyrimidine-2,4-diamine researchgate.net

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | Sodium Dithionite (Na₂S₂O₄) | Water | 60-80 | 59 |

| 2 | Tin (Sn) / HCl | - | - | 0 (Oil Formation) |

| 3 | Iron (Fe) / HCl | - | - | 0 (Oil Formation) |

This data highlights the importance of empirical testing to identify the optimal conditions for specific transformations within the pyrimidine system.

Solvent Effects in Reaction Pathways

The choice of solvent plays a pivotal role in the synthesis of this compound, primarily by influencing the rate and mechanism of the nucleophilic aromatic substitution (SNAr) reactions that are often central to its formation. The polarity and proticity of the solvent can significantly impact the stability of reactants, intermediates, and transition states.

In the synthesis of aminopyrimidines, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are frequently employed. These solvents are effective at solvating cations while leaving anions relatively unsolvated, which can enhance the nucleophilicity of the amine reactant. For instance, in the reaction of a chloropyrimidine with an amine, a polar aprotic solvent can facilitate the displacement of the chloride by stabilizing the charged intermediate, thereby accelerating the reaction rate.

Conversely, polar protic solvents, such as water and alcohols, can hinder SNAr reactions by forming strong hydrogen bonds with the amine nucleophile. This solvation shell can decrease the amine's reactivity, leading to slower reaction rates. However, in some cases, "on-water" conditions have been shown to be surprisingly effective for the amination of chloroheterocycles, potentially due to interfacial effects that enhance reactivity. nih.gov

The selection of an appropriate solvent is therefore a critical optimization parameter. The following table summarizes the general effects of different solvent classes on the synthesis of aminopyrimidines.

Solvent Effects on Aminopyrimidine Synthesis

| Solvent Class | Examples | General Effect on SNAr Reactions | Rationale |

|---|---|---|---|

| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally favorable, accelerates reaction rates | Solvates cations well, leaving the nucleophile more reactive. Stabilizes charged intermediates. |

| Polar Protic | Water, Ethanol, Methanol (B129727) | Can be unfavorable, may slow down reaction rates | Solvates and stabilizes the amine nucleophile through hydrogen bonding, reducing its reactivity. |

| Nonpolar | Toluene, Hexane (B92381) | Generally unfavorable for ionic reactants | Poor solubility of ionic reagents and intermediates. |

Catalyst Systems in Pyrimidine Functionalization

Catalyst systems, particularly those based on transition metals like palladium, are instrumental in the functionalization of the pyrimidine ring, especially for the formation of the C-N bond in this compound. The Buchwald-Hartwig amination is a widely used palladium-catalyzed cross-coupling reaction for this purpose. bristol.ac.ukresearchgate.net

The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, and the base. Different ligands exhibit varying degrees of steric bulk and electron-donating properties, which in turn influence the activity and stability of the palladium catalyst.

Commonly used palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The selection of the phosphine ligand is critical for achieving high yields and good selectivity. Ligands such as Xantphos and Josiphos have been shown to be effective in the amination of aryl halides. nih.gov The choice of base, typically a non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is also crucial for the catalytic cycle.

The following table provides an overview of common catalyst systems used in the amination of aryl halides, which is applicable to the synthesis of this compound.

Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Precursor | Ligand | Base | Typical Reaction Conditions |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene or Dioxane, 80-110 °C |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene, 80-100 °C |

| Pd(OAc)₂ | Josiphos | K₃PO₄ | Dioxane, 100 °C |

Reaction Monitoring and Advanced Purification Techniques

Careful monitoring of the reaction progress and effective purification of the final product are essential for obtaining this compound in high purity. A variety of analytical techniques can be employed for reaction monitoring, while purification often involves chromatographic and crystallization methods.

Reaction Monitoring:

Thin-layer chromatography (TLC) is a simple and rapid technique used to qualitatively monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. researchgate.netnih.gov For more quantitative and detailed analysis, high-performance liquid chromatography (HPLC) with UV detection is a powerful tool. google.comnih.gov HPLC can be used to determine the conversion of reactants and the formation of any byproducts over time. Nuclear magnetic resonance (NMR) spectroscopy can also be used to monitor the reaction in real-time, providing structural information about intermediates and products. bristol.ac.uk

Advanced Purification Techniques:

Once the reaction is complete, the crude product is typically subjected to one or more purification steps.

Column Chromatography: This is a widely used technique for separating the desired product from unreacted starting materials, catalysts, and byproducts. For aminopyrimidines, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is optimized to achieve good separation. biotage.comrochester.edu For basic compounds like amines that may interact strongly with the acidic silica gel, a small amount of a basic modifier like triethylamine (B128534) may be added to the eluent to improve peak shape and recovery. biotage.com

Recrystallization: This technique is used to purify solid compounds based on differences in solubility. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. researchgate.net The choice of solvent is critical for successful recrystallization.

Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale purifications, preparative TLC can be an effective method to isolate the product.

The following table outlines common techniques for monitoring and purifying this compound.

Reaction Monitoring and Purification Techniques

| Technique | Application | Key Considerations |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Qualitative reaction monitoring | Simple, fast, and cost-effective. Requires selection of an appropriate solvent system. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative reaction monitoring and purity assessment | Provides accurate data on conversion and purity. Requires method development for the specific compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Reaction monitoring and structural elucidation | Provides detailed structural information. Can be used for real-time monitoring. |

| Column Chromatography | Purification of the crude product | Effective for separating compounds with different polarities. Choice of stationary and mobile phases is crucial. |

| Recrystallization | Final purification of the solid product | Yields high-purity crystalline material. Requires finding a suitable solvent or solvent system. |

Chemical Transformations and Derivatization of 2 Pentyloxy Pyrimidin 5 Amine

Functionalization of the Pyrimidine (B1678525) Amino Group

The primary amino group at the C-5 position of the pyrimidine ring is a key site for derivatization, enabling the formation of amides, Schiff bases, and products of nucleophilic substitution.

Acylation Reactions and Amide Formation

The amino group of 2-(pentyloxy)pyrimidin-5-amine readily undergoes acylation with various acylating agents to form the corresponding amides. This reaction is a fundamental transformation for introducing a wide array of substituents. For instance, acylation with acid chlorides or anhydrides in the presence of a base can be employed. A notable example is the N-acylation with pivalic acid chloride or benzoic anhydride. researchgate.net

In the context of preparing the anticancer drug capecitabine, a related cytidine (B196190) derivative undergoes acylation with n-pentyloxycarbonyl chloride. google.com This process highlights the utility of acylation in synthesizing prodrugs, where the introduced acyl group can be later cleaved in vivo. google.com

| Reactant | Acylating Agent | Conditions | Product | Reference |

| 2-Aminopyrimidin-4(3H)-one derivative | Pivalic acid chloride | DMAP, 25°C, 18 h | N-pivaloyl derivative | researchgate.net |

| 2-Aminopyrimidin-4(3H)-one derivative | Benzoic anhydride | DMF, 100°С, 1.5 h | N-benzoyl derivative | researchgate.net |

| 5'-Deoxy-5-fluorocytidine derivative | n-Pentyloxycarbonyl chloride | Pyridine (B92270) | N4-(n-pentyloxy)carbonyl] derivative | google.com |

Condensation Reactions, including Schiff Base Formation

The condensation of the primary amino group of this compound and its derivatives with carbonyl compounds, such as aldehydes and ketones, leads to the formation of imines, commonly known as Schiff bases. niscair.res.innih.govresearchgate.net This reaction is typically catalyzed by an acid or a base and is often reversible. niscair.res.in Aromatic aldehydes are generally more stable and effective in forming Schiff bases compared to aliphatic aldehydes. researchgate.net

The synthesis of Schiff bases from 2-aminopyrimidine (B69317) and various substituted benzaldehydes has been achieved using both conventional heating and microwave irradiation, with the latter often providing a more efficient method. niscair.res.in The formation of the azomethine group (-N=CH-) is a characteristic feature of these reactions. ekb.eg For example, the reaction of [4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidin-5-yl]methanol with p-phenetidine (B124905) unexpectedly yielded a Schiff base, 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine, highlighting the potential for tandem oxidation-condensation reactions. nih.gov

| Amine Reactant | Carbonyl Reactant | Catalyst/Conditions | Product Type | Reference |

| 2-Aminopyrimidine | Substituted benzaldehydes | Glacial acetic acid or NaOH / Methanol (B129727) or Ethanol (B145695) | N-benzylidine-2-aminopyrimidine | niscair.res.in |

| 3,3'-Iminidipropylamine | 2,4-Dichlorobenzaldehyde | Methanol | N,N'-bis(2,4-dichlorobenzylidene-3-propylammonium)amine chloride | researchgate.net |

| Cellulose dialdehyde | Ethylenediamine or Aniline | - | Schiff base | usu.ac.id |

Nucleophilic Substitution Reactions Involving the Amine Moiety

The amino group of this compound can act as a nucleophile in substitution reactions. For instance, it can displace leaving groups on other molecules to form new carbon-nitrogen bonds. While direct examples involving this compound are not extensively detailed in the provided results, the reactivity of the aminopyrimidine scaffold is well-established. researchgate.net The pyrimidine ring itself can undergo nucleophilic substitution, particularly at electron-deficient positions like C-4 and C-6.

In a related context, the synthesis of pterin (B48896) derivatives, which share the pyrimidine core, involves the nucleophilic substitution of a chloride at the C-7 position by the sodium salt of propargyl alcohol. researchgate.netmdpi.com This demonstrates the susceptibility of halogenated pyrimidine and related heterocyclic systems to nucleophilic attack.

Modifications at the Pyrimidine Ring Positions (C-2, C-4, C-5, C-6)

Beyond the amino group, the pyrimidine ring itself offers multiple sites for functionalization, enabling the introduction of a variety of substituents that can significantly modulate the molecule's properties.

Introduction of Alkyl and Aryl Substituents on the Pyrimidine Ring

The introduction of alkyl and aryl groups onto the pyrimidine ring can be achieved through various methods. One common approach involves the reaction of a halogenated pyrimidine precursor with an appropriate organometallic reagent. For instance, in the synthesis of certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, alkylation of a hydroxyl group at the C-7 position is achieved using alkyl bromides in the presence of a base. brieflands.com

While direct alkylation or arylation of the this compound ring at non-functionalized carbon atoms is less common, transformations of existing functional groups are frequently employed. For example, the conversion of a hydroxyl group to an alkoxy group is a well-documented strategy. brieflands.com

Halogenation Reactions and Subsequent Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Halogenation of the pyrimidine ring provides a versatile handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of a halogenated substrate with an organoboron compound in the presence of a palladium catalyst and a base, is a powerful tool for forming carbon-carbon bonds. libretexts.orgresearchgate.net

This methodology has been successfully applied to various halogenated pyrimidine and related heterocyclic systems. For example, the Suzuki-Miyaura coupling of brominated pyrimido[1,2-b]indazol-2-ones with arylboronic acids has been reported to proceed in good yields. researchgate.net Similarly, the arylation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with a wide variety of aryl and heteroaryl boronic acids has been achieved using a palladium catalyst system. scispace.com The choice of catalyst, ligand, and reaction conditions is crucial to minimize side reactions such as dehalogenation. researchgate.net

The reactivity of the halogenated pyrimidine in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. libretexts.org However, in some cases, bromo and chloro derivatives have shown to be superior to iodo derivatives due to a reduced tendency for dehalogenation. researchgate.net

| Halogenated Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/heteroaryl boronic acids | XPhosPdG2/XPhos | C3-arylated pyrazolo[1,5-a]pyrimidin-5-one | scispace.com |

| 4-Bromo aminopyrazoles | Styryl boronic acids | XPhos Pd G2, K2CO3, EtOH/H2O | (E)-(4-Styryl)aminopyrazoles | researchgate.net |

| Brominated pyrimido[1,2-b]indazol-2-ones | Arylboronic acids | - | Arylated pyrimido[1,2-b]indazol-2-ones | researchgate.net |

| 6-Chloro-5-methylpyridin-2-amine derivative | Boronic acid | Pd catalyst, base | Biaryl compound | mdpi.com |

Cycloaddition and Annulation Reactions Forming Fused Heterocyclic Systems

Cycloaddition and annulation reactions involving the pyrimidine core of this compound or its close derivatives are instrumental in the formation of bicyclic and polycyclic heterocyclic compounds. These reactions typically involve the participation of the amino group and an adjacent ring carbon in the formation of a new ring.

The synthesis of pteridine (B1203161) analogues, which are pyrazino[2,3-d]pyrimidine systems, is a well-established transformation of appropriately substituted pyrimidines. derpharmachemica.com The general strategy involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. derpharmachemica.com For the synthesis of pteridine analogues from a precursor related to this compound, the starting material is typically a triaminopyrimidine derivative.

A key intermediate, 6-(pentyloxy)pyrimidine-2,4,5-triamine, can be condensed with various dicarbonyl compounds to yield pteridine derivatives. For instance, the reaction with chloral (B1216628) hydrate (B1144303) in aqueous sulfuric acid at elevated temperatures leads to the formation of 2-amino-4-(pentyloxy)pteridin-6(5H)-one. nih.gov Another example involves the condensation of 6-(pentyloxy)pyrimidine-2,4,5-triamine with 3-bromotetrahydro-2H-pyran-2-ol in refluxing methanol to produce 4-(pentyloxy)-5a,6,7,8,9a,10-hexahydro-5H-pyrano[3,2-g]pteridin-2-amine. nih.govmdpi.com

The regioselectivity of these condensation reactions can often be controlled by the reaction conditions, such as pH. researchgate.net Under neutral conditions, the more nucleophilic C5-amino group of the pyrimidine typically initiates the reaction. researchgate.net

Table 1: Synthesis of Pteridine Analogues from Pentyloxy-Substituted Pyrimidine Precursors

| Pyrimidine Precursor | Reagent | Product | Reference |

| 6-(Pentyloxy)pyrimidine-2,4,5-triamine | Chloral hydrate | 2-Amino-4-(pentyloxy)pteridin-6(5H)-one | nih.gov |

| 6-(Pentyloxy)pyrimidine-2,4,5-triamine | 3-Bromotetrahydro-2H-pyran-2-ol | 4-(Pentyloxy)-5a,6,7,8,9a,10-hexahydro-5H-pyrano[3,2-g]pteridin-2-amine | nih.govmdpi.com |

| 2-Amino-4-(pentyloxy)pteridine-7(8H)-thione | Alkaline hydrolysis | 7-Thioisoxanthopterin | researchgate.net |

The formation of triazolopyrimidine systems from 5-aminopyrimidine (B1217817) precursors is a common synthetic route. These reactions can lead to different isomers, such as nih.govCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidines and nih.govCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidines. researchgate.net A frequent method involves the diazotization of the 5-amino group, followed by intramolecular cyclization. nih.govconicet.gov.ar

For a compound like this compound, treatment with a nitrosating agent such as sodium nitrite (B80452) in an acidic medium would generate a diazonium salt. conicet.gov.arrsc.org This intermediate can then undergo cyclization to form a triazolo[4,5-d]pyrimidine, also known as an 8-azapurine. rsc.org The specific conditions of the reaction, including the solvent and temperature, can influence the outcome and yield of the cyclization product. The synthesis of related 3-glycosyl-vic-triazolo-(4,5-d) pyrimidines has been reported, highlighting the versatility of this approach. tandfonline.com

The synthesis of various Current time information in Bangalore, IN.nih.govtriazolo[4,5-d]pyrimidine derivatives has been explored for their potential as antiproliferative agents, indicating the significance of this heterocyclic scaffold. nih.gov

Table 2: General Approach for the Synthesis of Triazolo[4,5-d]pyrimidine Derivatives

| Starting Material | Key Reaction Steps | Fused Heterocyclic System | General Reference |

| 5-Aminopyrimidine derivative | 1. Diazotization (e.g., NaNO₂, acid) 2. Intramolecular cyclization | Triazolo[4,5-d]pyrimidine | nih.govconicet.gov.ar |

The synthesis of pyrido[2,3-d]pyrimidines, another important class of fused heterocycles, can be achieved from 5-aminopyrimidine precursors through various annulation strategies. These methods often involve the condensation with three-carbon synthons.

One common approach is the reaction of a 6-aminopyrimidine derivative with α,β-unsaturated carbonyl compounds or their equivalents. nih.govchem-soc.si For this compound, a plausible route would involve its reaction with a suitable three-carbon component that can react with the amino group and the C6 position of the pyrimidine ring to form the fused pyridine ring.

A multicomponent, one-pot synthesis of pyrido[2,3-d]pyrimidines has been reported, demonstrating an efficient and environmentally friendly approach. rsc.org These reactions often proceed via a Michael addition of the aminopyrimidine to an electron-deficient alkene, followed by an intramolecular cyclization and subsequent aromatization. The use of catalysts, such as Brønsted-acidic ionic liquids or nanomagnetic silica-bonded S-sulfonic acid, can facilitate these transformations. chem-soc.siscispace.com

Table 3: Synthetic Strategies for Pyrido[2,3-d]pyrimidine Systems

| Pyrimidine Precursor Type | Reaction Type | Key Reagents | Reference |

| 6-Aminopyrimidin-4(3H)-one | Three-component condensation | Aromatic aldehydes, ethyl cyanoacetate | chem-soc.si |

| 6-Aminouracils | Vilsmeier-Haack reaction followed by condensation | POCl₃/DMF, cyanoacetamide | nih.gov |

| 2,6-Diaminopyrimidin-4-one | Multicomponent tandem reaction | Aromatic aldehydes, malononitrile | rsc.orgscispace.com |

Stability and Reactivity Considerations for this compound Derivatives

The stability and reactivity of this compound and its derivatives are influenced by the electronic properties of the substituents on the pyrimidine ring. The 5-amino group is known to be susceptible to oxidation. Studies have shown that 5-aminopyrimidine derivatives can be unstable in solvents like dimethyl sulfoxide (B87167) (DMSO), where they can undergo oxidation. nih.gov The resulting oxidation products may further react to form colored condensation products such as bipyrimidines or pyrimidopteridines. nih.gov

The introduction of propynyl (B12738560) groups at various positions on pyrimidine and related 8-aza-7-deazapurine systems has been shown to affect the thermal stability of DNA duplexes, suggesting that further derivatization of the this compound core can lead to compounds with tailored properties. nih.gov The fused pteridine nucleus is known to be susceptible to nucleophilic attack, readily forming adducts with water, alcohols, and amines at the C-4 and C-7 positions. orientjchem.org

Advanced Spectroscopic and Structural Characterization of 2 Pentyloxy Pyrimidin 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be mapped out.

The ¹H NMR spectrum of 2-(Pentyloxy)pyrimidin-5-amine is expected to show distinct signals corresponding to the protons of the pentyloxy chain and the pyrimidine (B1678525) ring. The chemical shifts are influenced by the electronic environment of the protons.

Pentyloxy Group Protons: The pentyloxy group (–O–CH₂–CH₂–CH₂–CH₂–CH₃) will exhibit a series of signals characteristic of an aliphatic chain attached to an electronegative oxygen atom.

The methylene (B1212753) protons adjacent to the oxygen (–O–CH₂–) are the most deshielded and are predicted to appear as a triplet around δ 4.3-4.5 ppm. For instance, in 4-(pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine, the equivalent protons (–OCH₂–) are observed as a triplet at δ 4.53 ppm. mdpi.com

The subsequent methylene protons (–O–CH₂–CH₂ –) would appear as a quintet in the range of δ 1.8-2.0 ppm. mdpi.com

The next two methylene groups (–CH₂–CH₂–CH₃) are expected to produce overlapping multiplets around δ 1.4 ppm. mdpi.com

The terminal methyl group (–CH₃) protons will be the most shielded, appearing as a triplet at approximately δ 0.9 ppm. mdpi.com

Pyrimidine Ring Protons: The pyrimidine ring has two protons. In related 2-aminopyrimidine (B69317) systems, the proton at the C5 position typically appears as a singlet. semanticscholar.org For this compound, the protons at the C4 and C6 positions would be present. Due to the asymmetry introduced by the amino group at C5, these protons are not chemically equivalent and would likely appear as two distinct singlets or doublets (if coupling to each other, though this is often small in pyrimidines). Their chemical shifts are expected in the aromatic region, likely between δ 7.5 and 8.5 ppm. For comparison, in unsubstituted pyrimidine, the H4/H6 protons resonate at δ 8.78 ppm and the H5 proton at δ 7.36 ppm. chemicalbook.com

Amino Group Protons: The primary amine (–NH₂) protons will produce a broad singlet. Its chemical shift is highly variable (typically δ 3.0-5.0 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena. semanticscholar.org In the ¹H NMR spectrum of various 2-amino-4,6-diarylpyrimidines, the amino protons show a broad peak between 4.47 – 5.31 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine H-4/H-6 | 7.5 - 8.5 | s (or d) |

| Amino (-NH₂) | 3.0 - 5.0 | br s |

| Pentyloxy (-OCH₂-) | 4.3 - 4.5 | t |

| Pentyloxy (-OCH₂CH₂ -) | 1.8 - 2.0 | quin |

| Pentyloxy (-CH₂CH₂CH₃) | ~1.4 | m |

s = singlet, d = doublet, t = triplet, q = quartet, quin = quintet, m = multiplet, br s = broad singlet. Data predicted based on analogous compounds. mdpi.comsemanticscholar.orgchemicalbook.com

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. masterorganicchemistry.com For this compound, nine distinct signals are expected (four for the pyrimidine ring and five for the pentyloxy chain).

Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine carbons are influenced by the attached nitrogen atoms and functional groups.

The carbon atom at the C2 position, bonded to both a nitrogen and the pentyloxy group, is expected to be significantly downfield, likely in the range of δ 165-172 ppm. In related 2-amino-4,6-bis[alkoxy]pyrimidines, the C2 carbon appears at δ 162.7 ppm, while the C4/C6 carbons are at δ 171.2 ppm. nih.gov

The C4 and C6 carbons will also be downfield due to the adjacent ring nitrogens, predicted to be in the δ 155-165 ppm region.

The C5 carbon, bearing the amino group, would be more shielded compared to the other ring carbons, likely appearing around δ 110-120 ppm.

Pentyloxy Group Carbons: The signals for the pentyloxy chain carbons will appear in the aliphatic region of the spectrum.

The carbon attached to the oxygen (–O–C H₂–) is the most deshielded of the chain, expected around δ 68-70 ppm. mdpi.com

The other methylene carbons will appear progressively upfield: C2' (~28 ppm), C3' (~28 ppm), and C4' (~22 ppm). mdpi.com

The terminal methyl carbon (–C H₃) will be the most shielded, appearing around δ 14 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C-2 | 165 - 172 |

| Pyrimidine C-4/C-6 | 155 - 165 |

| Pyrimidine C-5 | 110 - 120 |

| Pentyloxy C-1' (-OCH₂-) | 68 - 70 |

| Pentyloxy C-2' | ~28 |

| Pentyloxy C-3' | ~28 |

| Pentyloxy C-4' | ~22 |

Data predicted based on analogous compounds. mdpi.comnih.gov

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

ESI is a soft ionization technique suitable for polar molecules, making it well-suited for analyzing aminopyrimidines. mdpi.com In positive ion mode, this compound (Molecular Weight: 195.25 g/mol ) is expected to be readily protonated, primarily at the basic nitrogen atoms of the pyrimidine ring or the amino group.

The primary ion observed would be the protonated molecule [M+H]⁺ at an m/z value of approximately 196.26. Depending on the source conditions, adducts with solvent molecules or cations (e.g., [M+Na]⁺, [M+K]⁺) might also be detected. chemicalbook.com Fragmentation is typically minimal with ESI, but collision-induced dissociation (CID) experiments (MS/MS) could be performed on the [M+H]⁺ ion. A likely fragmentation pathway would involve the loss of the pentyloxy group or the pentyl chain as a neutral molecule (C₅H₁₀), resulting from cleavage of the ether bond.

APCI is another soft ionization method, often used for less polar but thermally stable compounds. nih.gov It utilizes gas-phase ion-molecule reactions and is effective for analyzing pyrimidine and pterin (B48896) derivatives. mdpi.comnih.gov Similar to ESI, APCI would generate a prominent protonated molecule, [M+H]⁺, at m/z 196.26 for this compound.

APCI can sometimes induce more in-source fragmentation than ESI. nih.gov For pyrimidine derivatives, typical neutral losses observed upon fragmentation include molecules like NH₃, HCN, and HNCO. nih.gov For the title compound, fragmentation would likely involve the pentyloxy side chain, such as the loss of pentene (C₅H₁₀, 70 Da) or a pentanol (B124592) molecule (C₅H₁₂O, 88 Da). Analysis of related pentyloxy-substituted pterins by APCI-MS confirms the detection of the [M+H]⁺ ion as the main species. mdpi.comnih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Predicted Ion (m/z) | Identity |

|---|---|---|---|

| ESI-MS | Positive | ~196.26 | [M+H]⁺ |

| APCI-MS | Positive | ~196.26 | [M+H]⁺ |

M = Molecular Ion. Data predicted based on general principles and analysis of similar compounds. mdpi.comnih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. chalcogen.ro Although a crystal structure for this compound is not reported, analysis of related aminopyrimidine structures allows for a detailed prediction of its solid-state characteristics. nih.govscispace.comacs.org

Crystals of aminopyrimidine derivatives are often stabilized by a network of intermolecular hydrogen bonds. scispace.com In the case of this compound, the primary amine (–NH₂) group would act as a hydrogen bond donor, while the pyrimidine ring nitrogens would serve as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded dimers or extended chains, which are common motifs in the crystal packing of aminopyrimidines. acs.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine |

| 2-amino-4,6-bis[alkoxy]pyrimidines |

| 2-amino-4,6-diarylpyrimidines |

| Pyrimidine |

Analysis of Molecular Conformation and Dihedral Angles

The three-dimensional arrangement of a molecule, or its conformation, is fundamental to its physical and chemical properties. This conformation is largely defined by the dihedral angles between its constituent parts. gonzaga.edu For this compound, the key dihedral angles would involve the orientation of the pentyloxy group relative to the pyrimidine ring and the planarity of the pyrimidine ring itself.

In the absence of direct crystallographic data for the title compound, the crystal structure of a related molecule, 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine, which contains a 2-amino-4-pentyloxypyrimidine core, offers valuable insights. researchgate.netmdpi.comuni-greifswald.de In this pterin derivative, the pentyloxy group's conformation is characterized by specific torsion angles that dictate its spatial orientation. For instance, the torsion angle involving the C6–O1–C7–C8 atoms is reported as 75.03°, indicating that the propargyl moiety (and by extension, the pentyloxy chain) points away from the plane of the heterocyclic ring system. mdpi.com This suggests that the pentyloxy chain in this compound is also likely to adopt a non-planar conformation relative to the pyrimidine ring to minimize steric hindrance.

A detailed analysis of dihedral angles in various crystalline organic molecules, such as Mosher's amides, highlights the importance of specific conformations being energetically favored. mdpi.com These studies reveal that dihedral angles are not random but adopt values that lead to the most stable molecular arrangement.

Table 1: Representative Dihedral Angles in Related Compounds

| Compound | Atoms Defining Dihedral Angle | Dihedral Angle (°) | Reference |

| 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine | C6–O1–C7–C8 | 75.03 | mdpi.com |

| 2-Pentyloxybenzamide | Benzene ring - Pentyloxy group mean plane | 5.60 (2) | researchgate.net |

Note: This table presents data from related compounds to infer the likely conformational properties of this compound.

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. These interactions, which include hydrogen bonds and van der Waals forces, are crucial in determining the solid-state properties of a compound. researchgate.netnih.gov For this compound, the presence of an amino group and nitrogen atoms within the pyrimidine ring provides sites for hydrogen bonding, which are expected to play a significant role in its crystal packing.

In the crystal structure of 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine, in-plane bidirectional hydrogen bonding is observed between the N2 (acceptor) and N5 (donor) atoms of adjacent pterin moieties, resulting in the formation of molecular pairs. researchgate.netmdpi.comuni-greifswald.de Similarly, studies on other pyrimidine derivatives, such as 2,4-disubstituted dihydropyrimidine-5-carbonitriles, reveal the formation of cyclic inversion dimers through N–H···O hydrogen bonds. mdpi.com The amino group of the pyrimidine ring can also form hydrogen bonds with solvent molecules, as seen in the interaction with water. mdpi.com

The crystal packing of 2-pentyloxybenzamide shows that molecules are linked by pairs of N–H···O hydrogen bonds, forming inversion dimers with parallel molecular planes. researchgate.net This suggests that the amine group in this compound would likely participate in similar hydrogen bonding motifs, linking molecules together in the crystal lattice.

Table 2: Common Intermolecular Interactions in Related Pyrimidine and Amine-Containing Crystals

| Type of Interaction | Donor/Acceptor Groups | Role in Crystal Packing | References |

| N–H···N | Amine group (donor), Pyrimidine ring nitrogen (acceptor) | Formation of molecular pairs and chains | researchgate.netmdpi.comuni-greifswald.de |

| N–H···O | Amine group (donor), Carbonyl/ether oxygen (acceptor) | Formation of inversion dimers | researchgate.netmdpi.com |

| C–H···O | C-H bonds (donor), Oxygen atoms (acceptor) | Stabilization of 3D framework | mdpi.com |

| C–H···π | C-H bonds (donor), Aromatic ring (acceptor) | Contribution to overall crystal stability | mdpi.com |

| van der Waals | Alkyl chains, aromatic rings | Space-filling and stabilization | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). nih.govscielo.org.za The wavelength of maximum absorption (λmax) provides information about the energy gap between these orbitals and is characteristic of the chromophores present in the molecule. upi.edu

For this compound, the pyrimidine ring and the amino group constitute the primary chromophore. The electronic spectrum of pyrimidine derivatives is generally characterized by π → π* and n → π* transitions. Theoretical studies on 2-aminopyrimidine have shown that the calculated UV-Vis spectrum can be correlated with electronic properties such as HOMO and LUMO energies, indicating that charge transfer occurs within the molecule. nih.gov

The absorption maxima for pyrimidine derivatives are influenced by the nature and position of substituents on the ring. The pentyloxy group, being an electron-donating group through its oxygen atom, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrimidine, due to the extension of the conjugated system. Similarly, the amino group at the 5-position will also contribute to this effect.

Experimental and theoretical UV-Vis studies on other complex organic molecules demonstrate that multiple absorption bands can be observed, corresponding to different electronic transitions. scielo.org.za For example, in a study of a thiazolidinone derivative, two main absorption peaks were observed at 348 nm and 406 nm, with calculated transitions corresponding to HOMO → LUMO+1 and HOMO-2 → LUMO. scielo.org.za While the specific λmax for this compound is not reported in the reviewed literature, it is anticipated to exhibit strong absorption in the UV region, characteristic of substituted aminopyrimidines.

Table 3: Illustrative UV-Vis Absorption Data for Related Chromophoric Systems

| Compound/System | λmax (nm) | Type of Transition (if specified) | Reference |

| Polyenes (general) | Increases with conjugation length | π → π | msu.edu |

| Thiazolidinone derivative | 348, 406 | HOMO → LUMO+1, HOMO-2 → LUMO | scielo.org.za |

| 2-Aminopyrimidine (theoretical) | Calculated spectrum shows charge transfer | π → π, n → π* | nih.gov |

Note: This table provides examples of UV-Vis absorption in related systems to contextualize the expected spectroscopic properties of this compound.

Synthetic Utility and Potential Applications of 2 Pentyloxy Pyrimidin 5 Amine in Chemical Science

Role as a Versatile Building Block in Complex Organic Synthesis

The synthetic potential of 2-(Pentyloxy)pyrimidin-5-amine is rooted in the reactivity of the aminopyrimidine core. The exocyclic amino group serves as a potent nucleophile, while the nitrogen atoms within the pyrimidine (B1678525) ring can influence the molecule's electronic properties and participate in various chemical transformations. This dual functionality allows it to be a flexible precursor in the construction of diverse and complex organic molecules. rsc.org

The amino group on the pyrimidine ring is a key handle for constructing fused heterocyclic systems, which are prevalent in pharmacologically active compounds. Aminopyrimidines and structurally similar amino-heterocycles are well-documented precursors for creating bicyclic and polycyclic architectures through cyclocondensation reactions with bifunctional electrophiles. researchgate.netdntb.gov.ua

For instance, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a standard method for synthesizing pyrazolo[1,5-a]pyrimidines. organic-chemistry.orgnih.gov This reaction proceeds via condensation, where the nucleophilic exocyclic amino group of the aminopyrazole attacks one of the carbonyl groups, followed by an intramolecular cyclization and dehydration. By analogy, this compound could potentially react with reagents like acetylacetone (B45752) or ethyl acetoacetate (B1235776) to form novel substituted pyrido[2,3-d]pyrimidines or other related fused systems.

Similarly, the synthesis of pyrrolo[2,3-d]pyrimidines, known as 7-deazapurines, can be achieved from 6-aminouracil (B15529) derivatives (a class of aminopyrimidines). scielo.org.mxbenthamdirect.com These reactions often involve condensation with α-haloketones or other suitable three-carbon units. The reactivity of this compound suggests it could serve as a substrate in similar synthetic strategies to access unique pyrrolo[2,3-d]pyrimidine derivatives, expanding the chemical space for drug discovery and materials science. benthamdirect.commdpi.com

Table 1: Representative Cyclocondensation Reactions for Heterocycle Synthesis This table illustrates analogous reactions reported for similar amino-heterocycles, suggesting potential pathways for this compound.

| Starting Amino-Heterocycle | Reagent | Resulting Fused Heterocycle | Reference |

|---|---|---|---|

| 5-Aminopyrazoles | β,γ-Unsaturated γ-alkoxy-α-keto esters | Pyrazolo[1,5-a]pyrimidines | organic-chemistry.org |

| 6-Amino-1,3-dimethyluracil | Arylglyoxals and Barbituric acid | Pyrrolo[2,3-d]pyrimidines | scielo.org.mx |

| 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles | Pentane-2,4-dione | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| o-Aminopyrimidine aldehydes | Various (intramolecular cyclization) | Pyrido[2,3-d]pyrimidines, Thieno[2,3-d]pyrimidines | researchgate.net |

Beyond its role in forming fused rings, the aminopyrimidine structure is a valuable intermediate in multi-step synthetic sequences. The amino group can be readily modified to introduce a wide array of other functionalities. For example, it can undergo diazotization followed by Sandmeyer-type reactions to install halogens, a cyano group, or a hydroxyl group at the C5 position.

Furthermore, the amino group can participate in transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, after suitable derivatization (e.g., conversion to a halide). Such transformations are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, enabling the assembly of highly complex target molecules from simpler precursors like this compound. rsc.org

Exploration of Derivatives for Non-Biological Chemical Applications (e.g., Material Science Precursors)

While pyrimidine derivatives are extensively studied for biological activity, their unique electronic and structural properties also make them attractive for applications in materials science. researchgate.net The electron-deficient nature of the pyrimidine ring, combined with the electron-donating character of the amino and pentyloxy substituents, creates a "push-pull" electronic system. This type of architecture is often sought after in the design of materials with interesting photophysical properties. researchgate.net

Derivatives of this compound could be explored as precursors for:

Organic Light-Emitting Diodes (OLEDs): The pyrimidine core is known to facilitate electron injection and transport due to its electron-deficient character. nbinno.comalfa-chemistry.com By incorporating this scaffold into larger conjugated systems, it is possible to develop new host or emissive materials for OLED devices. The pentyloxy chain can enhance solubility in organic solvents, aiding in device fabrication, and influence the solid-state packing, which affects material performance. nih.gov

Organic Semiconductors: Pyrimidine-containing π-conjugated systems are investigated for use in organic thin-film transistors (OFETs) and organic solar cells (OPVs). alfa-chemistry.com The ability to tune the electronic properties through derivatization of the amino group makes this compound a potentially useful starting point for creating novel semiconductor materials.

Fluorescent Sensors: The pyrimidine scaffold has been used in the development of fluorescent detectors for ions like zinc. researchgate.net The inherent fluorescence of pyrimidine derivatives can be modulated by synthetic modification, suggesting that new sensors could be developed from this core structure.

Theoretical Considerations for Corrosion Inhibition by Pyrimidine Derivatives

Pyrimidine derivatives have emerged as a promising class of non-toxic and effective corrosion inhibitors for various metals and alloys in acidic environments. kneopen.com The protective action is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a barrier that impedes the corrosion process. researchgate.netkfupm.edu.sa The efficacy of these compounds is intrinsically linked to their molecular structure.

The theoretical basis for the corrosion inhibition properties of pyrimidine derivatives, including structures like this compound, involves several key factors:

Presence of Heteroatoms: The molecule contains multiple heteroatoms (three nitrogen atoms and one oxygen atom) with lone pairs of electrons. These lone pairs can be shared with the vacant d-orbitals of metal atoms (like iron or copper), leading to the formation of strong coordinate covalent bonds (chemisorption). nih.govekb.eg

π-Electron System: The aromatic pyrimidine ring possesses a system of π-electrons. This electron-rich system can interact with the metal surface, further strengthening the adsorption of the inhibitor molecule. nih.gov

Adsorption Mechanism: The inhibition process typically involves both physisorption (electrostatic interactions between charged inhibitor molecules and the charged metal surface) and chemisorption. ekb.eg In acidic solutions, the nitrogen atoms can become protonated, leading to cationic species that adsorb onto a negatively charged metal surface (in the presence of adsorbed anions like Cl⁻).

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides powerful tools to predict and understand the inhibition mechanism. researchgate.netdergipark.org.trdergipark.org.tr DFT calculations are used to determine quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A high EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal, while a low energy gap (ΔE = ELUMO - EHOMO) suggests higher reactivity and better inhibition potential. scirp.org MD simulations model the adsorption behavior of the inhibitor on the metal surface, providing insights into the binding energy and orientation of the adsorbed molecules. researchgate.netdergipark.org.tr

Table 2: Inhibition Efficiency of Various Pyrimidine Derivatives from Literature

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| (E)-N-(3-((1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)diazenyl)-2,5-diethoxyphenyl)benzamide | Copper | 1.0 M HNO₃ | 89.59 | nih.govresearchgate.net |

| Pyrimidinone derivative (POTC) | Mild Steel | 1 M HCl | 96.9 | researchgate.net |

| Pyrimidinone derivative (PCPD) | Mild Steel | 1 M HCl | 93.3 | researchgate.net |

| Chromeno pyrimidine (CP-1) | N80 Steel | 15% HCl | 96.4 | kfupm.edu.sa |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Pentyloxy)pyrimidin-5-amine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. Sodium hydride (NaH) is commonly used to deprotonate the hydroxyl group in pentanol, enabling alkoxy substitution at the pyrimidine ring’s 2-position. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) critically affect reaction kinetics and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .

Q. Which spectroscopic and computational techniques are most effective for structural characterization of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns and proton environments. Mass spectrometry (HRMS) validates molecular weight. X-ray crystallography provides precise 3D conformation, while computational tools (DFT calculations) predict electronic properties and reactive sites .

Q. How can researchers address solubility challenges when preparing stock solutions for biological assays?

- Methodology : The compound’s solubility is solvent-dependent. For polar solvents (e.g., DMSO), heating to 37°C followed by sonication enhances dissolution. For aqueous buffers, co-solvents like ethanol (≤10% v/v) improve dispersibility. Stock solutions stored at -80°C retain stability for ≤6 months .

Q. What initial biological screening assays are appropriate to evaluate its anti-inflammatory potential?

- Methodology : Prioritize COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) or fluorometric kits. Cell-based models (e.g., RAW 264.7 macrophages) can assess nitric oxide (NO) suppression. Dose-response curves (1–100 µM) and IC₅₀ calculations are critical for potency evaluation .

Advanced Research Questions

Q. How does the pentyloxy chain length and substitution pattern modulate binding affinity to COX enzymes compared to analogs (e.g., methyl or trifluoromethyl derivatives)?

- Methodology : Conduct molecular docking studies (AutoDock Vina) using COX-2 crystal structures (PDB: 3LN1). Compare binding energies and interaction profiles (hydrogen bonds, hydrophobic contacts) of this compound with shorter-chain analogs. Validate predictions with surface plasmon resonance (SPR) for kinetic binding analysis .

Q. What strategies resolve contradictory activity data between in vitro and in vivo models for this compound?

- Methodology : Cross-validate purity (HPLC ≥98%) and confirm metabolite stability via LC-MS. In vivo pharmacokinetic studies (rodent models) assess bioavailability and tissue distribution. Adjust dosing regimens based on half-life (t₁/₂) and clearance rates to align with in vitro efficacy thresholds .

Q. How can structure-activity relationship (SAR) studies optimize the pyrimidine core for selective kinase inhibition?

- Methodology : Synthesize derivatives with varied substituents (e.g., halogens, alkyl groups) at the 4- and 6-positions. Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity patterns. Use crystallographic data to correlate steric/electronic effects with inhibitory activity .

Q. What analytical workflows are recommended to detect and quantify degradation products under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.